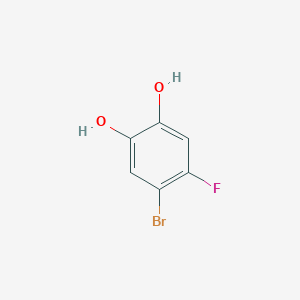

4-Bromo-5-fluorobenzene-1,2-diol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several studies. For instance, the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene through nucleophilic aromatic substitution reactions is discussed, highlighting the importance of such compounds in 18F-arylation reactions . Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination is described, with an overall yield of 30% . These studies suggest that the synthesis of 4-Bromo-5-fluorobenzene-1,2-diol would likely involve halogenation and functional group manipulation steps.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence and position of halogen atoms. An investigation using DFT calculations on 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies, molecular geometry, and electronic properties of such molecules . The study of X-ray structures of various bromo- and bromomethyl-substituted benzenes reveals the impact of halogen atoms on molecular packing and interactions, such as C–H···Br and C–Br···π . These findings suggest that the molecular structure of 4-Bromo-5-fluorobenzene-1,2-diol would be influenced by the presence of bromine and fluorine atoms, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated benzenes in chemical reactions is another area of interest. The sonolysis of monohalogenated benzenes, including bromobenzene, indicates that these compounds degrade following a similar mechanism, with the rate depending on initial concentration and the nature of the halogen . Arylation reactions catalyzed by micelles, as seen with 1-fluoro-2,4-dinitrobenzene, suggest that halogenated benzenes can participate in electrophilic substitution reactions facilitated by catalysis . These studies imply that 4-Bromo-5-fluorobenzene-1,2-diol could undergo similar reactions, with its reactivity influenced by the halogen atoms and the diol functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are diverse. The comparative study of sonolysis of halogenated benzenes provides insights into their degradation products and kinetics . The spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT calculations and UV spectroscopy offers data on vibrational frequencies, electronic properties, and thermodynamic properties at different temperatures . These studies suggest that the physical and chemical properties of 4-Bromo-5-fluorobenzene-1,2-diol, such as solubility, melting point, and reactivity, would be influenced by the halogen atoms and the diol group, potentially leading to unique behavior in both solid and solution phases.

Applications De Recherche Scientifique

Synthesis of Biphenyl Intermediates

4-Bromo-5-fluorobenzene-1,2-diol serves as a key intermediate in the synthesis of biphenyl compounds, which are crucial for the development of various pharmaceuticals and agrochemicals. A practical synthesis approach for creating 2-Fluoro-4-bromobiphenyl, a related compound, highlights the utility of bromo-fluorobenzene derivatives in facilitating efficient chemical reactions essential for large-scale production. This synthesis is critical for the manufacturing of non-steroidal anti-inflammatory and analgesic materials, demonstrating the compound's significance in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact Studies

Research on novel brominated flame retardants, which include compounds structurally similar to 4-Bromo-5-fluorobenzene-1,2-diol, underscores the importance of understanding their occurrence in indoor environments, consumer goods, and their potential risks. This research is pivotal in evaluating the environmental fate and toxicity of these compounds, indicating their broader impact beyond industrial applications and into public health and safety considerations (Zuiderveen, Slootweg, & de Boer, 2020).

Advancements in Luminescent Materials

The development of nanostructured luminescent micelles as efficient "functional materials" for sensing applications, including the detection of hazardous materials, represents another innovative use of bromo-fluorobenzene derivatives. These compounds can be incorporated into molecular scaffolds to create sensitive and selective probes for a variety of applications, from environmental monitoring to security. Such research not only broadens the scope of 4-Bromo-5-fluorobenzene-1,2-diol applications but also contributes to the advancement of materials science and nanotechnology (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Drug Development and Prodrug Synthesis

In the realm of drug development, derivatives of 4-Bromo-5-fluorobenzene-1,2-diol may serve as crucial intermediates or structural motifs in the synthesis of prodrugs, enhancing the pharmacological profile of existing drugs. This is particularly relevant in the design and synthesis of novel chemotherapeutic agents, where the precise introduction of bromo- and fluoro- groups can significantly alter drug properties, such as metabolic stability and receptor affinity (Malet-Martino & Martino, 2002).

Safety And Hazards

The safety data sheet for a similar compound, bromobenzene, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-bromo-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANIKDIRZJEJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619062 | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-fluorobenzene-1,2-diol | |

CAS RN |

656804-73-8 | |

| Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)